3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester is a chemical compound with the molecular formula C11H18O2. It is also known by its systematic name, methyl 3,4-dimethylcyclohex-2-ene-1-carboxylate. This compound has been the focus of scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester can have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have analgesic properties, which may make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester in lab experiments is that it is relatively easy to synthesize. However, one of the limitations is that it can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are many future directions for research on 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Another potential direction is the use of this compound in the synthesis of new organic compounds for various applications. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential uses in various fields.
Conclusion:
In conclusion, 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
128352-69-2 |
---|---|
Produktname |
3-Cyclohexene-1-carboxylic acid, 3,4-dimethyl-, methyl ester |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl 3,4-dimethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
MLXHWXTWIQUFRX-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(CC1)C(=O)OC)C |
Kanonische SMILES |
CC1=C(CC(CC1)C(=O)OC)C |
Synonyme |
3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.